molecular formula C6H15NS3 B14157660 2-[Bis(2-sulfanylethyl)amino]ethanethiol CAS No. 4201-86-9

2-[Bis(2-sulfanylethyl)amino]ethanethiol

Cat. No.: B14157660
CAS No.: 4201-86-9
M. Wt: 197.4 g/mol
InChI Key: CSDZDBQCGPJRDC-UHFFFAOYSA-N
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Description

2-[Bis(2-sulfanylethyl)amino]ethanethiol is an organosulfur compound with the molecular formula C6H15NS3. It is characterized by the presence of three thiol groups and an amino group, making it a versatile compound in various chemical reactions and applications. The compound is known for its ability to form strong bonds with metals, which is useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-sulfanylethyl)amino]ethanethiol typically involves the reaction of 2-chloroethanethiol with bis(2-mercaptoethyl)amine. The reaction is carried out under an inert atmosphere to prevent oxidation of the thiol groups. The reaction conditions usually include a solvent such as dichloromethane or ethanol, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-sulfanylethyl)amino]ethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Disulfides are the major products formed.

    Reduction: Thiolates are produced.

    Substitution: Substituted amines or thioethers are formed.

Scientific Research Applications

2-[Bis(2-sulfanylethyl)amino]ethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound is used in the study of protein folding and disulfide bond formation.

    Industry: The compound is used in the synthesis of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Bis(2-sulfanylethyl)amino]ethanethiol involves its ability to form strong bonds with metal ions through its thiol and amino groups. This property allows it to act as a chelating agent, stabilizing metal ions in various chemical and biological systems. The molecular targets include metal ions such as copper, zinc, and iron, and the pathways involved include the formation of stable metal-thiol complexes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethanethiol: Similar in structure but lacks the bis(2-sulfanylethyl) groups.

    Thiirane: Contains a sulfur atom in a three-membered ring, differing in structure and reactivity.

    Triethanolamine: Contains three hydroxyl groups instead of thiol groups.

Uniqueness

2-[Bis(2-sulfanylethyl)amino]ethanethiol is unique due to its combination of three thiol groups and an amino group, which provides it with a high affinity for metal ions and versatility in various chemical reactions. This makes it particularly useful in applications requiring strong metal binding and stability.

Properties

CAS No.

4201-86-9

Molecular Formula

C6H15NS3

Molecular Weight

197.4 g/mol

IUPAC Name

2-[bis(2-sulfanylethyl)amino]ethanethiol

InChI

InChI=1S/C6H15NS3/c8-4-1-7(2-5-9)3-6-10/h8-10H,1-6H2

InChI Key

CSDZDBQCGPJRDC-UHFFFAOYSA-N

Canonical SMILES

C(CS)N(CCS)CCS

Origin of Product

United States

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